molecular formula C5H4K2N4O4 B106734 Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate CAS No. 19142-74-6

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate

Cat. No. B106734
CAS RN: 19142-74-6
M. Wt: 262.31 g/mol
InChI Key: JPLWGHCICJULQN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate” is related to 8-oxo-7,8-dihydroguanine (8-oxoG), which is one of the most common oxidative DNA damages . It plays a significant role in various biological processes and is associated with several diseases .


Synthesis Analysis

The synthesis of cDNA in the presence of RNA templates containing inosine (I), 8-oxo-7,8-dihydroinosine (8oxo-I), guanosine (G), or 8-oxo-7,8-dihydroguanosine (8-oxoG) has been probed using three reverse transcriptases (RTs). The impact of these purine derivatives on the synthesis process was also explored .


Molecular Structure Analysis

The base pairing abilities of purine nucleobases G, I, A, as well as their corresponding 8-oxo-7,8-dihydropurine (common products of oxidation at the C8-position of purines), and 8-bromopurine derivatives, namely 8-oxoG, 8-oxoI, 8-oxoA, 8-BrG, and 8-BrI have been established .


Chemical Reactions Analysis

The transformation mechanism of 8-oxo-7,8-dihydroguanine radical cation (8-oxoG⋅ + ) to protonated 2-amino-5-hydroxy-7,9-dihydropurine-6,8-dione (5-OH-8-oxoG) in a base pair has been theoretically investigated. The energy profiles for three possible pathways of the events were mapped .


Physical And Chemical Properties Analysis

The base pairing abilities of purine nucleobases G, I, A, as well as their corresponding 8-oxo-7,8-dihydropurine, and 8-bromopurine analogues within A-form duplexes of RNA have been established. The thermal stabilities were obtained from thermal denaturation transition ™ measurements, via circular dichroism (CD) .

Safety And Hazards

While specific safety and hazards related to “Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate” are not available, it’s important to note that 8-oxo-7,8-dihydro-2′-deoxyguanosine (OG), a related compound, is associated with genome instability and diseases such as cancer and neurological disorders .

properties

IUPAC Name

dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3.2K.H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;;/h(H4,6,7,8,9,10,11,12);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLWGHCICJULQN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)N=C(N=C2[O-])[O-].O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4K2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 24884447

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.